molecular formula C13H13BO2 B2391700 (5-Methyl-2-phenylphenyl)boronic acid CAS No. 2243975-76-8

(5-Methyl-2-phenylphenyl)boronic acid

Cat. No. B2391700
CAS RN: 2243975-76-8
M. Wt: 212.06
InChI Key: SLUUTJCSUPBPGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Boronic acids, including “(5-Methyl-2-phenylphenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

Boronic acids, such as “this compound”, have a unique structure that allows them to interact with other molecules in a variety of ways . They can form five-membered boronate esters with diols, which is a key feature in many of their applications .


Chemical Reactions Analysis

Boronic acids are susceptible to several side reactions in Suzuki–Miyaura couplings, including protodeboronation, oxidation, and palladium catalyzed homocoupling . Protodeboronation of boronic esters has also been reported .


Physical And Chemical Properties Analysis

Boronic acids have unique physical and chemical properties that can be influenced by various factors . For example, the solubility of boronic acids can be significantly affected by the presence of polyols .

Mechanism of Action

Target of Action

The primary target of (5-Methyl-2-phenylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The palladium catalyst is involved in two key steps of this reaction: oxidative addition and transmetalation .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic group, which is formally nucleophilic, to the palladium catalyst . This transfer occurs after the palladium has undergone oxidative addition with an electrophilic organic group .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in the synthesis of biaryl compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The resulting biaryl compounds can have various downstream effects, depending on their specific structures and functional groups.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its chemical properties. Boronic acids, including this compound, are known to be sensitive to hydrolysis under mild acidic or basic conditions . This sensitivity can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The action of this compound in the Suzuki–Miyaura cross-coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of biaryl compounds . The specific molecular and cellular effects of these compounds can vary widely, depending on their individual structures and functional groups.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of water can promote the hydrolysis of the boronic acid . Additionally, the reaction conditions, such as the pH and temperature, can also affect the compound’s action in the Suzuki–Miyaura cross-coupling reaction .

Safety and Hazards

“(5-Methyl-2-phenylphenyl)boronic acid” can be harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Boronic acids, including “(5-Methyl-2-phenylphenyl)boronic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and material engineering, as well as in biology and medicine . Future research may focus on further exploring these applications and developing new ones .

properties

IUPAC Name

(5-methyl-2-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUUTJCSUPBPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243975-76-8
Record name {4-methyl-[1,1'-biphenyl]-2-yl}boronic acid
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